1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol

Lipophilicity Drug-likeness ADME optimization

1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol (CAS 70327-72-9) is a heterocyclic small molecule containing a fused imidazo[2,1-b]thiazole bicycle with a 6-chloro substituent and a 5-(1-hydroxyethyl) group. The imidazo[2,1-b]thiazole scaffold is recognized as a privileged structure in medicinal chemistry, with 5,6-disubstituted derivatives historically demonstrating anti-inflammatory, antihypertensive, and antiproliferative activities.

Molecular Formula C7H7ClN2OS
Molecular Weight 202.66 g/mol
CAS No. 70327-72-9
Cat. No. B1464046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol
CAS70327-72-9
Molecular FormulaC7H7ClN2OS
Molecular Weight202.66 g/mol
Structural Identifiers
SMILESCC(C1=C(N=C2N1C=CS2)Cl)O
InChIInChI=1S/C7H7ClN2OS/c1-4(11)5-6(8)9-7-10(5)2-3-12-7/h2-4,11H,1H3
InChIKeyPNSGXXCGFMEHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol (CAS 70327-72-9) – Core Chemical Identity and Procurement Profile


1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol (CAS 70327-72-9) is a heterocyclic small molecule containing a fused imidazo[2,1-b]thiazole bicycle with a 6-chloro substituent and a 5-(1-hydroxyethyl) group [1]. The imidazo[2,1-b]thiazole scaffold is recognized as a privileged structure in medicinal chemistry, with 5,6-disubstituted derivatives historically demonstrating anti-inflammatory, antihypertensive, and antiproliferative activities [2]. Commercially, the compound is supplied as a research-grade building block at 95% purity (Sigma-Aldrich/Enamine EN300-83869; AKSci), with a molecular formula of C7H7ClN2OS (MW 202.66 g/mol) and an XLogP3-AA of 2.4 [1].

Why the 1-Hydroxyethyl Substitution on 6-Chloroimidazo[2,1-b]thiazole Cannot Be Freely Interchanged with Methanol, Carbaldehyde, or Unsubstituted Analogs


The imidazo[2,1-b]thiazole scaffold exhibits substitution-dependent pharmacological profiles: the 1969 foundational study by Paolini and Lendvay demonstrated that anti-inflammatory and antihypertensive activities vary substantially with the nature of the 5-position substituent [1]. Contemporary reviews confirm that minor alterations at the 5- and 6-positions can shift a derivative from antimicrobial to anticancer to kinase-inhibitory mechanisms [2]. Below, we present the quantitative physicochemical and structural evidence that 1-{6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol occupies a distinct property space that its closest commercially available analogs—the 5-methanol (CAS 24918-13-6), 5-carbaldehyde (CAS 23576-84-3), and unsubstituted core (CAS 23576-81-0)—do not replicate.

Quantitative Differentiation Evidence: 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol (70327-72-9) Versus Closest Analogs


Lipophilicity Tuning: Intermediate XLogP3 of 2.4 Compared to Methanol Analog (2.0) and Unsubstituted Core (2.8)

The target compound's computed XLogP3-AA of 2.4 falls within the optimal range for oral bioavailability (Lipinski rule of five: LogP ≤5) while providing a +0.4 increase in lipophilicity relative to the 5-methanol analog (XLogP3 = 2.0) and a −0.4 decrease relative to the unsubstituted 6-chloroimidazo[2,1-b]thiazole core (XLogP3 = 2.8). This intermediate value offers medicinal chemists the ability to tune logP without sacrificing the hydrogen-bond-donating hydroxyl group [1][2]. The added methyl group of the ethanol side chain contributes +14 Da in molecular weight (202.66 vs. 188.64 g/mol) while preserving identical topological polar surface area (TPSA = 65.8 Ų), meaning logD is modulated without altering PSA-dependent permeability predictions [1][3].

Lipophilicity Drug-likeness ADME optimization

Stereochemical Differentiation: Chiral Secondary Alcohol versus Achiral Primary Alcohol of the Methanol Analog

The target compound possesses one undefined atom stereocenter (the carbon bearing the hydroxyl and methyl groups), as recorded in PubChem [1]. By contrast, the 5-methanol analog (CAS 24918-13-6) contains zero stereocenters (undefined atom stereocenter count = 0) [2]. The presence of a chiral secondary alcohol opens avenues for enantioselective derivatization (e.g., chiral pool synthesis, kinetic resolution, or asymmetric catalysis) that the achiral primary alcohol cannot support. For programs requiring stereochemical diversification of the imidazo[2,1-b]thiazole scaffold, the ethanol analog is the sole commercially available hydroxyl-bearing building block that encodes a stereocenter directly on the 5-substituent [1].

Chirality Stereoselective synthesis Enantioselective SAR

Hydrogen Bond Donor and Acceptor Profile: Expanded Interaction Capacity Compared to the Unsubstituted 6-Chloro Core

The target compound provides 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), versus 0 HBD and 2 HBA for the unsubstituted 6-chloroimidazo[2,1-b]thiazole core scaffold [1][2]. The additional donor and acceptor arise from the 5-hydroxyethyl group. In biological target engagement, each additional HBD or HBA can contribute approximately 0.5–1.5 kcal/mol in binding free energy when forming specific interactions [3]. The methanol analog (CAS 24918-13-6) shares the same HBD and HBA count (1 HBD, 3 HBA), making this differentiation relevant only when comparing the ethanol analog to the unsubstituted core [4].

Hydrogen bonding Receptor binding Solubility

Derivatization Versatility: Secondary Alcohol Enables Ketone Oxidation Product Not Accessible from Primary Alcohol or Core Scaffold

The 1-hydroxyethyl group of the target compound can be oxidized to the corresponding methyl ketone—1-(6-chloroimidazo[2,1-b]thiazol-5-yl)ethan-1-one—a functional group transformation not possible with the methanol analog (which oxidizes to an aldehyde) or the unsubstituted core (which lacks a handle for site-selective oxidation at C-5) . This ketone intermediate serves as a versatile branching point for subsequent chemistry (e.g., reductive amination, Grignard addition, condensation with hydrazines or hydroxylamines), expanding the accessible chemical space from a single building block [1].

Synthetic chemistry Building block diversity Oxidation Ketone synthesis

Commercial Availability and Purity Benchmarking: 95% from Multiple Reputable Vendors with Documentation Support

The target compound is commercially available at a minimum purity specification of 95% from Sigma-Aldrich (via Enamine, product code EN300-83869) and AKSci (cat. 0126DM), both supplying the compound as a powder with certificates of analysis (COA) available upon request . The 5-carbaldehyde analog (CAS 23576-84-3) is also available at 95% purity, but its aldehyde functionality poses greater stability risks (air oxidation to carboxylic acid; hygroscopicity). The methanol analog (CAS 24918-13-6) is available from Sigma-Aldrich as part of the AldrichCPR collection, but its primary alcohol is more prone to unintended esterification during storage . All compounds are classified with GHS hazard statements H302/H315/H319/H335 .

Procurement Purity Quality assurance Supply chain

High-Impact Application Scenarios for 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol (70327-72-9) in Scientific and Industrial Programs


Enantioselective SAR Exploration of 5-Hydroxyalkyl Imidazo[2,1-b]thiazole Derivatives

The chiral secondary alcohol at the 5-position enables enantioselective structure–activity relationship (SAR) studies that the achiral methanol analog cannot support. Med chem teams can resolve the racemate via chiral chromatography or employ asymmetric synthesis to obtain (R)- and (S)-enantiomers, then test each for differential target binding. This is directly grounded in Evidence Item 2 (stereochemical differentiation) [1].

Intermediate-LogP Fragment Library Design for CNS or Orally Bioavailable Lead Series

The target compound's XLogP3 of 2.4 positions it in an optimal range for CNS drug-likeness (typically LogP 1–4) while retaining a hydrogen bond donor for target engagement. Fragment-based screening libraries requiring balanced polarity can incorporate this building block to explore both lipophilic and hydrogen-bonding SAR vectors simultaneously, leveraging Evidence Item 1 (lipophilicity tuning) [1].

Ketone-Diversification Platform for Building Block Library Generation

Oxidation of the secondary alcohol to the corresponding methyl ketone unlocks a suite of ketone-specific chemistries (reductive amination to branched amines, Grignard addition to tertiary alcohols, hydrazone/oxime formation) that generate structurally diverse, sp³-rich daughter libraries from a single parent scaffold. This scenario follows directly from Evidence Item 4 (derivatization versatility) [1].

Control Compound for 5-Substituent Property Optimization in Imidazo[2,1-b]thiazole Lead Series

In a matrix of 5-substituted 6-chloroimidazo[2,1-b]thiazole analogs (methanol, ethanol, carbaldehyde, unsubstituted), the ethanol analog serves as the intermediate property probe for systematic logP and hydrogen-bonding optimization. Procurement enables side-by-side comparison in liability panels (CYP inhibition, hERG, solubility, permeability) to identify the optimal substituent for downstream lead nomination [1].

Quote Request

Request a Quote for 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.